![molecular formula C42H72O14 B1436265 Mogroside II A2 CAS No. 88901-45-5](/img/structure/B1436265.png)
Mogroside II A2
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Overview
Description
Mogroside II-A2 is a triterpenoid glycoside isolated from the extracts of Luo Han Guo . It is a nonsugar sweetener and is sweeter than sucrose . Mogrosides exhibit antioxidant, antidiabetic, and anticancer activities .
Physical And Chemical Properties Analysis
Mogroside II-A2 is a solid substance with a white to off-white color . It has a molecular weight of 801.01 and a formula of C42H72O14 . It is soluble in DMSO .Scientific Research Applications
Mogroside II A2: Scientific Research Applications: Mogroside II A2 is a compound with various potential applications in scientific research. Below are detailed sections focusing on unique applications:
Antioxidation
Mogroside extracts, including Mogroside II A2, have been shown to possess antioxidative properties . This application is crucial in research focused on combating oxidative stress, which can lead to chronic diseases such as cancer and heart disease .
Anti-inflammatory
Studies suggest that Mogroside II A2 may have anti-inflammatory effects . This is particularly relevant in the development of treatments for inflammatory diseases and conditions .
Blood Glucose Modulation
Research indicates that Mogroside II A2 can play a role in blood glucose modulation . This application is significant for diabetes research and the development of new therapies to manage blood sugar levels .
Sweetener Development
Mogroside II A2 serves as a precursor in the development of natural sweeteners. Its transformation into mogroside V, a commercially available sweetener, is an important application in food science and nutrition research .
Biotransformation Studies
The enzymatic glycosyl transfer method allows for the conversion of bitter mogrosides like Mogroside II A2 into sweet triterpenoid saponin mixtures. This process is studied for its potential in creating various sweet compounds .
Mechanism of Action
Target of Action
Mogroside II A2 is a triterpenoid glycoside and a nonsugar sweetener derived from the plant Siraitia grosvenorii Swingle . It has been found to exhibit antioxidant, antidiabetic, and anticancer activities
Mode of Action
Its antioxidant, antidiabetic, and anticancer activities suggest that it may interact with multiple targets and pathways within cells .
Biochemical Pathways
Mogroside II A2 is likely to affect several biochemical pathways due to its reported antioxidant, antidiabetic, and anticancer activities . .
Result of Action
The molecular and cellular effects of Mogroside II A2’s action are likely to be diverse, given its reported antioxidant, antidiabetic, and anticancer activities . .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R)-6-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O14/c1-20(9-13-27(44)39(4,5)52)21-15-16-40(6)26-12-10-22-23(42(26,8)28(45)17-41(21,40)7)11-14-29(38(22,2)3)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21?,23?,24-,25-,26?,27-,28-,29+,30-,31-,32+,33+,34-,35-,36-,37?,40+,41-,42+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAWMGMTBGDBFT-UMIXZHIDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)C1CC[C@@]2([C@@]1(C[C@H]([C@@]3(C2CC=C4C3CC[C@@H](C4(C)C)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 102594495 |
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